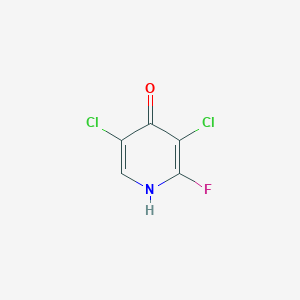

3,5-Dichloro-2-fluoropyridin-4-ol

Vue d'ensemble

Description

3,5-Dichloro-2-fluoropyridin-4-ol is a chemical compound with the molecular formula C5H2Cl2FNO. It has a molecular weight of 181.98 . This compound is used in various scientific research and its unique properties make it valuable for studying reactions and developing new drugs.

Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring with chlorine atoms at the 3 and 5 positions, a fluorine atom at the 2 position, and a hydroxyl group at the 4 position .Physical And Chemical Properties Analysis

This compound is a solid compound that should be stored in an inert atmosphere at 2-8°C . The exact physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Applications De Recherche Scientifique

Synthesis and Mechanistic Studies

3,5-Dichloro-2-fluoropyridin-4-ol serves as a versatile intermediate in organic synthesis, particularly in the creation of pyridine derivatives through substitution reactions. A study detailed the synthesis of 4-amino-3,5-dichloro-6-fluoropyridine-2-ol from 3,5-dichloro-2,4,6-trifluoropyridine, exploring amine and hydroxy substitutions. This process demonstrated high yield and purity, with the mechanism involving keto-enol tautomerism of pyridine-2-ol in alkaline solutions (Mi Zhi-yuan, 2010).

Novel Synthesis Routes

The compound is also a precursor in novel synthesis routes for 1,2,3-Triazoles via 1,3-dipolar cycloadditions of alkynes to azides in ionic liquids, producing trisubstituted triazoles with good yields and regioselectivities (P. Zhong, Sheng-rong Guo, 2010). Additionally, its involvement in the regiochemical flexibility of 2,3,5-Trihalopyridines showcases its potential in selectively introducing functional groups to pyridine rings, offering new building blocks for pharmaceutical research (Carla Bobbio, M. Schlosser, 2001).

Crystal Structure Analysis

In crystallography, the crystal structure of a derivative, fluroxypyr, was analyzed to understand the molecular interactions and network formation within the crystal. This study highlighted N—H⋯O, O—H⋯O, N—H⋯F hydrogen bonds, and weak π–π interactions, providing insights into the structural properties of pyridine herbicides (Hyunjin Park et al., 2016).

Environmental and Biodegradation Studies

Research on the environmental behavior and fate of fluroxypyr, a herbicide derivative of this compound, indicated that factors like soil type, microbes, and organic matter significantly affect its degradation in soils. These findings are crucial for understanding the ecological impact and degradation pathways of such compounds (L. Tao, Hong Yang, 2011).

Mécanisme D'action

Target of Action

Fluoropyridines, a group to which this compound belongs, are known for their interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of biologically active compounds .

Mode of Action

It is known that fluoropyridines generally have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This could influence how 3,5-Dichloro-2-fluoropyridin-4-ol interacts with its targets.

Biochemical Pathways

Fluoropyridines are often used in the synthesis of biologically active compounds, suggesting that they may interact with various biochemical pathways .

Pharmacokinetics

It is known that the compound has a molecular weight of 18198 , which could influence its pharmacokinetic properties.

Result of Action

Given its classification as a fluoropyridine, it is likely to have unique physical, chemical, and biological properties .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of soil microbes, soil type, dissolved organic matter (DOM), temperature, and soil moisture can affect the rate of dissipation of similar compounds in soils .

Propriétés

IUPAC Name |

3,5-dichloro-2-fluoro-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2FNO/c6-2-1-9-5(8)3(7)4(2)10/h1H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKYVJZBAALRNEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)C(=C(N1)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40858643 | |

| Record name | 3,5-Dichloro-2-fluoropyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

54929-37-2 | |

| Record name | 3,5-Dichloro-2-fluoropyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]methanamine hydrochloride](/img/structure/B1459137.png)

![[3-(4-Methylphenyl)phenyl]methanamine hydrochloride](/img/structure/B1459140.png)

![4-{[1,2,4]Triazolo[4,3-a]pyrazin-3-yl}piperidine hydrochloride](/img/structure/B1459142.png)

![7-[4-(Trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1459143.png)

![3-Oxa-7-azabicyclo[3.3.1]nonane-9-carboxylic acid hydrochloride](/img/structure/B1459147.png)

![[1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride](/img/structure/B1459150.png)